6-fluoro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide
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Overview
Description
6-fluoro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under the catalysis of palladium. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Scientific Research Applications
6-fluoro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-4-hydroxy-2-methylquinoline: This compound shares a similar quinoline core but differs in the substituents attached to the ring.
4-hydroxy-2-quinolones: These compounds have a similar hydroxyl group at the 4-position but differ in other substituents
Uniqueness
6-fluoro-4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its biological activity and selectivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C17H13FN2O3 |
---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
6-fluoro-N-(3-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H13FN2O3/c1-23-12-4-2-3-11(8-12)20-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)21/h2-9H,1H3,(H,19,21)(H,20,22) |
InChI Key |
QPFACDKZSKEIRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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